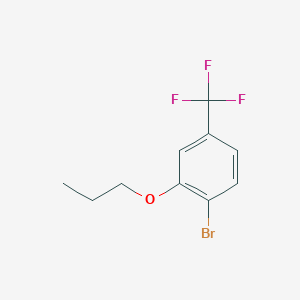

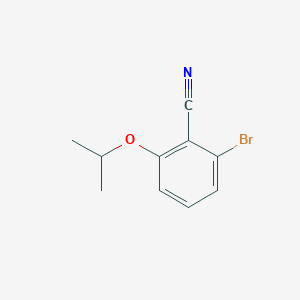

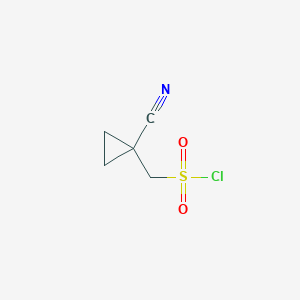

![molecular formula C13H9ClF3N B1380125 5-氯-4'-(三氟甲基)-[1,1'-联苯]-2-胺 CAS No. 1261593-31-0](/img/structure/B1380125.png)

5-氯-4'-(三氟甲基)-[1,1'-联苯]-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of interest in recent years . For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of certain compounds, can be obtained in good yield via a simple one-step reaction .Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into organic compounds through various types of reactions, such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .科学研究应用

Pharmaceutical Development

The trifluoromethyl group in compounds like 4-chloro-2-[4-(trifluoromethyl)phenyl]aniline is known to enhance the pharmacological properties of drugs. This compound has been used in the synthesis of FDA-approved drugs, particularly those with potent antibacterial activities against antibiotic-resistant bacteria . For example, derivatives of this compound have shown inhibitory activities comparable to ciprofloxacin against Gram-negative bacteria such as carbapenems-resistant Acinetobacter baumannii .

Agrochemical Research

Compounds with the trifluoromethyl group are significant in the agrochemical industry due to their unique physicochemical properties. They are used in the protection of crops from pests and have been incorporated into more than 20 new agrochemicals with ISO common names . The presence of the trifluoromethyl group in these compounds contributes to their effectiveness as pesticides.

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in various spectroscopic studies, such as Fourier-transform infrared and Raman spectroscopy. These studies help in understanding the vibrational modes of molecules and can be crucial in identifying and characterizing new compounds .

Solvent Development

Derivatives of this compound have been used in the development of solvents, particularly those that are less hazardous and more environmentally friendly. The trifluoromethyl group can enhance the solvent properties, making them suitable for specialized applications .

未来方向

The development of new synthetic methods for trifluoromethylated compounds and their applications in various fields are areas of ongoing research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety suggest that many novel applications of trifluoromethylated compounds will be discovered in the future .

作用机制

Target of Action

The primary target of 4-Chloro-2-[4-(Trifluoromethyl)Phenyl]Aniline is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

The compound interacts with its target, the mitochondrial complex III, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells.

Biochemical Pathways

The affected pathway is the electron transport chain within the mitochondria . The downstream effects of the disruption of this pathway include a decrease in ATP production, which can lead to cell death due to lack of energy. Additionally, the disruption of the electron transport chain can lead to the production of reactive oxygen species, which can cause further damage to the cell.

Result of Action

The result of the action of 4-Chloro-2-[4-(Trifluoromethyl)Phenyl]Aniline is a decrease in ATP production due to the inhibition of the mitochondrial complex III . This can lead to cell death due to energy deprivation. Additionally, the disruption of the electron transport chain can lead to oxidative stress due to the production of reactive oxygen species.

属性

IUPAC Name |

4-chloro-2-[4-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-10-5-6-12(18)11(7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTDPAGDBFPWNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

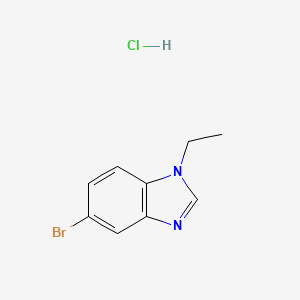

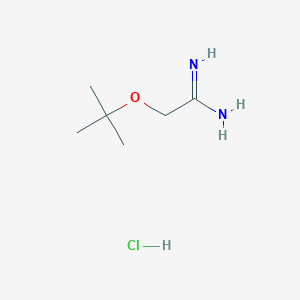

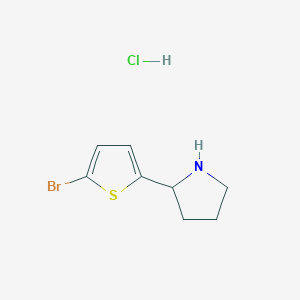

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)

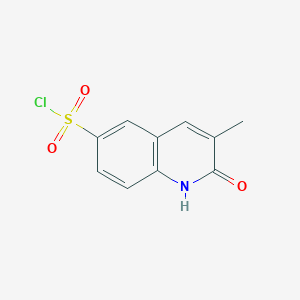

![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)

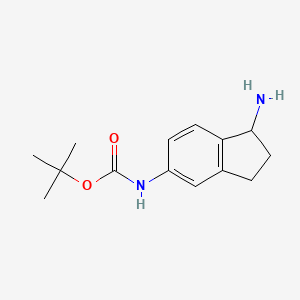

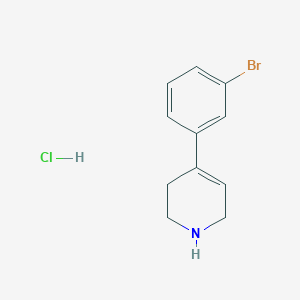

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)